2-amino-5-(ethoxymethyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
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Description
The compound "2-amino-5-(ethoxymethyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one" is a derivative of the [1,2,4]triazolo[1,5-a]pyrimidine scaffold, which is a structure of interest in the synthesis of polycondensed heterocycles. This scaffold is known for its potential in creating biologically active compounds due to its unique chemical properties and structural versatility.
Synthesis Analysis
The synthesis of related [1,2,4]triazolo[1,5-a]pyrimidine derivatives has been explored through various methods. For instance, partially hydrogenated 2-amino[1,2,4]triazolo[1,5-a]pyrimidines have been used as synthons for the preparation of polycondensed heterocycles, reacting with α-bromoketones to undergo selective quaternization and oxidative aromatization . Additionally, efficient one-step procedures have been developed for the regioselective synthesis of 7-aryl-5-methyl- and 5-aryl-7-methyl-2-amino-[1,2,4]triazolo[1,5-a]pyrimidines, which are useful for the preparation of biologically active compounds . Moreover, a three-component synthesis approach has been employed to create 2-amino-5-hydroxy-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitriles, showcasing the versatility of this scaffold .
Molecular Structure Analysis
The molecular structure of [1,2,4]triazolo[1,5-a]pyrimidine derivatives exhibits interesting features such as tautomerism and the ability to form mesoionic heterocycles. Computational methods have been used to study the tautomerism of partially hydrogenated imidazo[2',1':3,4][1,2,4]triazolo[1,5-a]pyrimidines, which are structurally related to the compound of interest . The diversity of the molecular structure is further highlighted by the synthesis of various polycyclic derivatives through condensation reactions, demonstrating the scaffold's adaptability .
Chemical Reactions Analysis
The [1,2,4]triazolo[1,5-a]pyrimidine core has been involved in a range of chemical reactions. For example, the reaction with α-bromoketones leads to selective quaternization and oxidative aromatization . The scaffold also undergoes condensation with β-keto esters or diethyl ethoxymethylenemalonate to yield triazolopyrimidin-5(1H)-ones . Furthermore, the cyclization of ethyl 2-ethoxymethylidene-3-oxo-3-polyfluoroalkylpropionates with 3-amino-1H-[1,2,4]triazole results in compounds that exhibit ring-chain isomerism .
Physical and Chemical Properties Analysis
The physical and chemical properties of [1,2,4]triazolo[1,5-a]pyrimidine derivatives are influenced by their molecular structure. The presence of various substituents and functional groups contributes to their reactivity and potential biological activity. The regioselectivity and high yields obtained in the synthesis of these derivatives indicate their stability and the influence of substituents on their chemical behavior . The ability of these compounds to undergo ring-chain isomerism also reflects their dynamic nature in solution .
Future Directions
properties
IUPAC Name |
2-amino-5-(ethoxymethyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N5O2/c1-2-15-4-5-3-6(14)13-8(10-5)11-7(9)12-13/h3H,2,4H2,1H3,(H3,9,10,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXJRTGSGHXCSMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=CC(=O)N2C(=N1)N=C(N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-5-(ethoxymethyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one | |
CAS RN |
2060062-51-1 |
Source
|
Record name | 2-amino-5-(ethoxymethyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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